molecular formula C16H26O5 B592635 13,14-dihydro-15-keto-tetranor Prostaglandin D2 CAS No. 1204116-69-7

13,14-dihydro-15-keto-tetranor Prostaglandin D2

Cat. No.: B592635
CAS No.: 1204116-69-7
M. Wt: 298.37 g/mol
InChI Key: CIXGXJHOQWHINC-NFAWXSAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13,14-Dihydro-15-keto-tetranor Prostaglandin D2 is a metabolite of Prostaglandin D2. It is formed through the reduction of the double bond between carbon-13 and carbon-14 and the oxidation of the hydroxyl group at carbon-15. This compound is significant as a biomarker for studying Prostaglandin D2-related diseases .

Scientific Research Applications

13,14-Dihydro-15-keto-tetranor Prostaglandin D2 is used extensively in scientific research as a biomarker for Prostaglandin D2-related diseases. It is utilized in studies related to inflammation, allergic reactions, and other physiological processes mediated by Prostaglandin D2. Additionally, it serves as a tool for understanding the metabolic pathways of Prostaglandin D2 and its role in various biological systems .

Mechanism of Action

Target of Action

The primary target of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 is the CRTH2/DP2 receptor . This receptor plays a crucial role in mediating the effects of prostaglandin D2, a lipid compound involved in several biological processes including inflammation and allergic responses .

Mode of Action

This compound acts as a selective agonist for the CRTH2/DP2 receptor . By binding to this receptor, it triggers a series of intracellular events that lead to the physiological responses associated with prostaglandin D2 .

Biochemical Pathways

The compound is a metabolite of prostaglandin D2, formed through the 15-hydroxy PGDH pathway . This pathway involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto prostaglandins . The downstream effects of this pathway are largely dependent on the specific physiological context and can include a variety of responses related to inflammation and allergic reactions .

Pharmacokinetics

It’s known that the compound is a metabolite of prostaglandin d2 , suggesting that its bioavailability and pharmacokinetic profile would be influenced by the metabolic processes that produce it.

Result of Action

The activation of the CRTH2/DP2 receptor by this compound can lead to various molecular and cellular effects. For instance, it has been shown to inhibit ion flux in a canine colonic mucosa preparation . As a biomarker, it can be used to study diseases related to prostaglandin D2 .

Safety and Hazards

As per the information available, this compound is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13,14-Dihydro-15-keto-tetranor Prostaglandin D2 typically involves the reduction of Prostaglandin D2 followed by oxidation. The reduction of the double bond between carbon-13 and carbon-14 is achieved using hydrogenation catalysts. The hydroxyl group at carbon-15 is then oxidized using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: the general approach involves large-scale synthesis using the same reduction and oxidation reactions as in laboratory settings, with optimizations for yield and purity .

Types of Reactions:

    Oxidation: The hydroxyl group at carbon-15 can be oxidized to a ketone.

    Reduction: The double bond between carbon-13 and carbon-14 can be reduced to a single bond.

    Substitution: Functional groups on the molecule can be substituted under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation catalysts such as palladium on carbon.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

Comparison with Similar Compounds

  • 13,14-Dihydro-15-keto Prostaglandin D2
  • 13,14-Dihydro-15-keto Prostaglandin E2
  • 13,14-Dihydro-15-keto Prostaglandin F1α

Comparison: 13,14-Dihydro-15-keto-tetranor Prostaglandin D2 is unique due to its specific metabolic pathway and its role as a biomarker for Prostaglandin D2-related diseases. While similar compounds like 13,14-Dihydro-15-keto Prostaglandin E2 and 13,14-Dihydro-15-keto Prostaglandin F1α share some structural similarities, they differ in their biological activities and specific receptor interactions .

Properties

IUPAC Name

3-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-13,15,19H,2-10H2,1H3,(H,20,21)/t12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXGXJHOQWHINC-NFAWXSAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(C(CC1=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401348116
Record name 3-[(1R,2R,5S)-5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204116-69-7
Record name 3-[(1R,2R,5S)-5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 in the context of Alzheimer’s disease?

A1: This study identified this compound as a potential biomarker for both AD and mild cognitive impairment (MCI). [] The research found significantly different levels of this metabolite in the urine of AD and MCI patients compared to cognitively normal individuals. While the exact mechanisms are still under investigation, this difference suggests a potential link between this compound and the development and progression of AD. Further research is needed to understand the specific role of this metabolite in the disease process.

Q2: How does the identification of this compound contribute to AD diagnosis?

A2: This study developed diagnostic panels based on urinary metabolites, including this compound, combined with age and APOE status. [] These panels showed promising results in differentiating between AD, MCI, and cognitively normal individuals. While more research is needed to validate these findings, this approach highlights the potential of using urinary biomarkers like this compound for early and non-invasive AD diagnosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.